N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxamide group, and a hydroxyethyl group attached to a methylthiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxamide group: This step involves the reaction of the cyclohexene derivative with an amine under appropriate conditions to form the carboxamide.
Attachment of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction, where the hydroxyethyl group is introduced to the cyclohexene derivative.
Introduction of the methylthiophenyl moiety: This step involves the reaction of the intermediate compound with a methylthiophenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methylthiophenyl moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methylthiophenyl moiety can interact with hydrophobic regions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)cyclohex-3-enecarboxamide: Lacks the methylthiophenyl moiety.
N-(2-hydroxy-2-phenylethyl)cyclohex-3-enecarboxamide: Lacks the methylthio group.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)cyclohex-3-enecarboxamide: Lacks the thio group.
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide is unique due to the presence of the methylthiophenyl moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-3,7-10,13,15,18H,4-6,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPORNDFOLDQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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